molecular formula C12H13NO2 B11894856 3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole

3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole

Cat. No.: B11894856
M. Wt: 203.24 g/mol
InChI Key: SUNHWTMHIFMELY-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indole is a complex organic compound that features both an indole and a dioxolane ring The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The dioxolane ring is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The indole ring can then be introduced through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The indole ring can participate in various interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxolan-2-yl)-7-methyl-1H-indole is unique due to the combination of the indole and dioxolane rings, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)-7-methyl-1H-indole

InChI

InChI=1S/C12H13NO2/c1-8-3-2-4-9-10(7-13-11(8)9)12-14-5-6-15-12/h2-4,7,12-13H,5-6H2,1H3

InChI Key

SUNHWTMHIFMELY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C3OCCO3

Origin of Product

United States

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